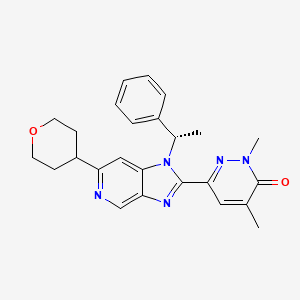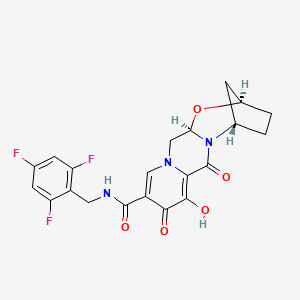
Bis-PEG1-PFP ester
Übersicht
Beschreibung
Bis-PEG1-PFP ester is a non-cleavable linker used in bio-conjugation processes. It contains two ester groups linked through a linear polyethylene glycol (PEG) chain. This compound is primarily utilized in the synthesis of antibody-drug conjugates (ADCs) due to its stability and reactivity with amine groups .
Wirkmechanismus
Target of Action
Bis-PEG1-PFP ester is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached .
Mode of Action
The compound contains two PFP ester moieties, which are amine-reactive . This allows the compound to form stable amide bonds with the antibodies, creating a non-cleavable link . This interaction results in the formation of ADCs, which are comprised of an antibody attached to an ADC cytotoxin through the ADC linker .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific ADC cytotoxin to which it is linked. The primary role of this compound is to serve as a stable linker, allowing the cytotoxin to be delivered directly to the target cells identified by the antibody .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG linker. The PEG linker increases the water solubility of the compound, which can enhance its bioavailability . PFP esters are also less susceptible to hydrolysis compared to NHS esters, which can further influence the compound’s ADME properties .
Result of Action
The result of this compound’s action is the formation of stable ADCs. These ADCs can deliver cytotoxins directly to target cells, potentially enhancing the efficacy of the cytotoxin and reducing off-target effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s reactivity with amines and its susceptibility to hydrolysis can be influenced by the pH and the presence of water in the environment .
Biochemische Analyse
Biochemical Properties
Bis-PEG1-PFP ester plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds with primary amines . This property makes it an essential component in the synthesis of ADCs . The nature of these interactions is primarily covalent bonding, leading to the formation of stable amide linkages .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a linker in ADCs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . Therefore, the influence of this compound on cell function is indirectly through its role in ADCs.
Molecular Mechanism
This compound exerts its effects at the molecular level through its reactivity with primary amines to form stable amide bonds . This property is crucial in the synthesis of ADCs, where the linker connects the antibody to the cytotoxin .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under standard storage conditions .
Metabolic Pathways
As a linker in ADCs, its primary role is in the formation of stable amide bonds rather than involvement in metabolic pathways .
Subcellular Localization
As a linker in ADCs, it does not have a specific subcellular target but is part of the ADC that targets specific cells based on the antibody component of the ADC .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG1-PFP ester involves the reaction of PEG with pentafluorophenyl (PFP) esters. The PEG PFP ester must first be dissolved in a minimal amount of an organic solvent, such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), and then added to a buffer containing the target molecule. The reaction typically occurs under mild conditions, with the reagent forming an emulsion that allows the reaction to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to prevent hydrolysis and maintain its reactivity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-PEG1-PFP ester primarily undergoes substitution reactions, where the PFP ester reacts with primary and secondary amines to form stable amide bonds. This reaction is less susceptible to hydrolysis compared to reactions involving N-hydroxysuccinimide (NHS) esters, making it more efficient .
Common Reagents and Conditions
The common reagents used in reactions with this compound include primary and secondary amines. The reactions are typically carried out in organic solvents like DMSO or DMF, and the pH is maintained between 7.2 and 8.5 using phosphate-buffered saline (PBS) or similar buffers .
Major Products
The major products formed from reactions involving this compound are amide bonds, which are stable and irreversible. These products are crucial in the formation of antibody-drug conjugates and other bio-conjugates .
Wissenschaftliche Forschungsanwendungen
Bis-PEG1-PFP ester has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking reagent in the synthesis of various bio-conjugates.
Biology: Facilitates the conjugation of proteins, peptides, and other biomolecules.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the modification of nanoparticles and surface functionalization of materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis-PEG2-PFP ester
- Bis-PEG3-PFP ester
- Bis-PEG4-PFP ester
- Bis-PEG5-PFP ester
- Bis-PEG7-PFP ester
- Bis-PEG9-PFP ester
- Bis-PEG13-PFP ester
Uniqueness
Bis-PEG1-PFP ester is unique due to its single PEG unit, which provides a balance between solubility and reactivity. Compared to other PEG-PFP esters with longer PEG chains, this compound offers a more compact structure, making it suitable for applications where minimal steric hindrance is desired .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F10O5/c19-7-9(21)13(25)17(14(26)10(7)22)32-5(29)1-3-31-4-2-6(30)33-18-15(27)11(23)8(20)12(24)16(18)28/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACGANKFUNUYHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














